molecular formula C21H21N5 B2464168 2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene CAS No. 956785-14-1

2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene

Cat. No. B2464168
CAS RN: 956785-14-1
M. Wt: 343.434
InChI Key: BOUKLWNEJHVJAV-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene is a useful research compound. Its molecular formula is C21H21N5 and its molecular weight is 343.434. The purity is usually 95%.
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Scientific Research Applications

Thermal and Photochemical Properties

  • Padwa et al. (1972) investigated the thermal and photochemical rearrangements of related compounds, providing insight into the stability and reactivity under different conditions, which is crucial for scientific applications (Padwa, Sackman, Shefter, & Vega, 1972).

Synthesis and Characterization of Metallomacrocyclic Complexes

Photoreactions of Pyrazolines

  • Rosenkranz and Schmid (1968) studied the photoreactions of 5-phenyl-pyrazolines, which are structurally similar, indicating the potential for photochemically induced transformations in related compounds (Rosenkranz & Schmid, 1968).

Optical Properties in Silicon-Cored Pyrazole Ligands

  • Ma and Wang (2011) explored the design and optical properties of silicon-centered pyrazole derivatives, suggesting applications in light-emitting diodes and functional materials (Ma & Wang, 2011).

Coordination Modes in Crystal Structures

  • Deacon et al. (2000) detailed the novel pyrazolate coordination modes in various crystal structures, contributing to the understanding of molecular interactions and structural chemistry (Deacon, Delbridge, Forsyth, Skelton, & White, 2000).

Hydrogen Bonding in Molecular Solids

  • Wang et al. (2014) analyzed the role of hydrogen bonding in assembling molecular structures, relevant for understanding and designing molecular assemblies and networks (Wang, Hu, Wang, Liu, & Huang, 2014).

X-ray Crystallography Studies

properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-13-12-14(2)25(23-13)21-17-10-7-11-18(17)22-20-19(15(3)24-26(20)21)16-8-5-4-6-9-16/h4-6,8-9,12H,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUKLWNEJHVJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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